N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9610738
InChI: InChI=1S/C16H13N3O4S/c1-9-7-24-16-18-6-11(15(21)19(9)16)14(20)17-5-10-2-3-12-13(4-10)23-8-22-12/h2-4,6-7H,5,8H2,1H3,(H,17,20)
SMILES: CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC4=C(C=C3)OCO4
Molecular Formula: C16H13N3O4S
Molecular Weight: 343.4 g/mol

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.:

Cat. No.: VC9610738

Molecular Formula: C16H13N3O4S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide -

Specification

Molecular Formula C16H13N3O4S
Molecular Weight 343.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C16H13N3O4S/c1-9-7-24-16-18-6-11(15(21)19(9)16)14(20)17-5-10-2-3-12-13(4-10)23-8-22-12/h2-4,6-7H,5,8H2,1H3,(H,17,20)
Standard InChI Key DGTXZSGDSJDFAD-UHFFFAOYSA-N
SMILES CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC4=C(C=C3)OCO4
Canonical SMILES CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC4=C(C=C3)OCO4

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo- thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that integrates a thiazolo-pyrimidine core with a 1,3-benzodioxole moiety. This structural configuration imparts distinctive chemical and biological properties, making it of significant interest in medicinal chemistry and pharmacology.

Biological Activities and Potential Applications

Studies suggest that N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo- thiazolo[3,2-a]pyrimidine-6-carboxamide may possess promising biological activities due to its unique structural features. These activities are attributed to its ability to interact with biological targets, which could lead to potential applications in various fields.

Comparison with Similar Compounds

The compound shares structural similarities with other thiazolopyrimidine derivatives but stands out due to its specific combination of functional groups. A comparison with similar compounds is provided below:

Compound NameStructural FeaturesUnique Characteristics
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo- thiazolo[3,2-a]pyrimidine-6-carboxamideThiazolo-pyrimidine core with 1,3-benzodioxole moietyPotential for varied pharmacological effects
2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideThiazole-pyrimidine coreContains phenylethyl group affecting solubility
4-(1,3-benzodioxol-5-ylmethyl)-N-pyridin-2-ylpiperazine-1-carboxamideBenzodioxole moietyPiperazine ring enhances bioavailability
4-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamideThiazole and piperazine componentsPotentially greater interaction diversity

Research Findings and Future Directions

Interaction studies are crucial for understanding how N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo- thiazolo[3,2-a]pyrimidine-6-carboxamide interacts at the molecular level. These studies provide insights into the compound's pharmacodynamics and help identify potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator